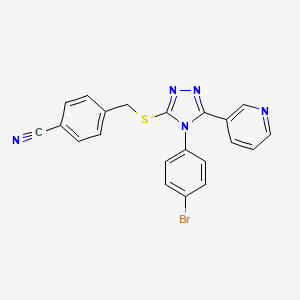

4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

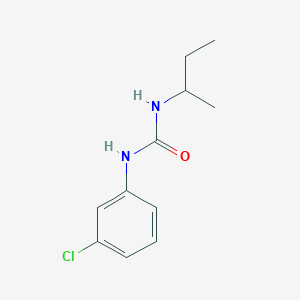

4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is a complex organic compound that features a combination of bromophenyl, pyridinyl, triazolyl, and benzonitrile groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a triazole ring through cyclization reactions. The pyridinyl group is then introduced via a nucleophilic substitution reaction. Finally, the benzonitrile group is attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the implementation of continuous flow processes to enhance efficiency.

化学反応の分析

反応の種類

酸化: この化合物は、特にチオエーテル結合中の硫黄原子で酸化反応を起こす可能性があります。

還元: 還元反応は、ニトリル基をアミンに変換することができます。

置換: ブロモフェニル基は、求核置換反応などの様々な置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや触媒的 hydrogenationなどの還元剤を使用できます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主な生成物

酸化: 硫黄原子の酸化により、スルホキシドまたはスルホンが生成されます。

還元: ニトリル基の還元により、第一級アミンが生成されます。

置換: 置換反応により、ブロモフェニル環に様々な官能基を導入することができます。

科学的研究の応用

4-(((4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル)チオ)メチル)ベンゾニトリルは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

医学: 医薬品の中間体としての可能性が調査されています。

産業: 特定の特性を持つ高度な材料の生産に使用されています。

作用機序

この化合物の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に作用し、その活性を調節する可能性があります。トリアゾール環は、金属イオンと安定な錯体を形成する能力で知られており、これは触媒や材料科学で利用することができます。

類似化合物との比較

類似化合物

4-((4-ブロモフェニル)チオ)ベンゾニトリル: トリアゾール基とピリジニル基がありません。

4-((4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル)メタノール: ベンゾニトリル基の代わりにヒドロキシル基を持っています。

独自性

4-(((4-(4-ブロモフェニル)-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル)チオ)メチル)ベンゾニトリルは、トリアゾール基とピリジニル基の両方が存在するため、類似の化合物と比較して独自性があります。これらの基は、錯体を形成し、様々な化学反応に関与する潜在的な汎用性に貢献しています。

特性

CAS番号 |

676332-92-6 |

|---|---|

分子式 |

C21H14BrN5S |

分子量 |

448.3 g/mol |

IUPAC名 |

4-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |

InChI |

InChI=1S/C21H14BrN5S/c22-18-7-9-19(10-8-18)27-20(17-2-1-11-24-13-17)25-26-21(27)28-14-16-5-3-15(12-23)4-6-16/h1-11,13H,14H2 |

InChIキー |

RPFZJXLUJIFQGY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)

![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)

![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)

![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)